molecular formula C9H5BrFNO B1273691 3-Bromo-5-(4-fluorophenyl)isoxazole CAS No. 903130-97-2

3-Bromo-5-(4-fluorophenyl)isoxazole

Cat. No.: B1273691
CAS No.: 903130-97-2
M. Wt: 242.04 g/mol
InChI Key: PZNNZGICSJRAMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(4-fluorophenyl)isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with 3-bromo-2,3-epoxypropanoic acid, followed by cyclization to form the isoxazole ring . The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane, under an ice-water bath to maintain a low temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-(4-fluorophenyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while cycloaddition reactions can produce fused heterocyclic compounds .

Scientific Research Applications

3-Bromo-5-(4-fluorophenyl)isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-fluorophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-(4-fluorophenyl)isoxazole is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug discovery and development .

Properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-9-5-8(13-12-9)6-1-3-7(11)4-2-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNNZGICSJRAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376826
Record name 3-Bromo-5-(4-fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-97-2
Record name 3-Bromo-5-(4-fluorophenyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 903130-97-2
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